molecular formula C26H27ClN2O4 B15099929 4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one

4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one

Cat. No.: B15099929
M. Wt: 467.0 g/mol
InChI Key: NQRWIGIIKXCGAV-KPKJPENVSA-N
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Description

4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrolin-2-one structure, followed by the introduction of the phenylprop-2-enoyl, chlorophenyl, hydroxy, and morpholin-4-yl propyl groups. Each step involves specific reaction conditions, such as temperature, solvent, and catalysts, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The phenylprop-2-enoyl group can be reduced to form a saturated alkyl chain.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the phenylprop-2-enoyl group would yield a saturated alkyl chain.

Scientific Research Applications

4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with different enzymes and receptors, potentially leading to its observed biological effects. For example, the phenylprop-2-enoyl group may interact with cellular proteins, while the morpholin-4-yl propyl group may enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2E)-3-phenylprop-2-enoyl)-5-(4-methylphenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one
  • 4-((2E)-3-phenylprop-2-enoyl)-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one

Uniqueness

The uniqueness of 4-((2E)-3-phenylprop-2-enoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, for example, may enhance its antimicrobial activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H27ClN2O4

Molecular Weight

467.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C26H27ClN2O4/c27-21-10-8-20(9-11-21)24-23(22(30)12-7-19-5-2-1-3-6-19)25(31)26(32)29(24)14-4-13-28-15-17-33-18-16-28/h1-3,5-12,24,31H,4,13-18H2/b12-7+

InChI Key

NQRWIGIIKXCGAV-KPKJPENVSA-N

Isomeric SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)/C=C/C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C=CC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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